molecular formula C14H17N3O B2785637 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine CAS No. 1536771-10-4

6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine

Cat. No.: B2785637
CAS No.: 1536771-10-4
M. Wt: 243.31
InChI Key: IQLQRUCWPTYIAO-UHFFFAOYSA-N
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Description

6-[4-(Propan-2-yl)phenoxy]pyridine-2,3-diamine is a pyridine derivative featuring a diamine substitution at the 2- and 3-positions and a 4-isopropylphenoxy group at the 6-position. While its molecular formula is ambiguously listed as C₁₂H₁₅FO in some sources , structural analysis suggests a more plausible formula of C₁₄H₁₇N₃O (pyridine core: C₅H₅N₃; 4-isopropylphenoxy: C₉H₁₁O). This discrepancy may reflect reporting errors in available data.

The diamine pyridine scaffold is notable for its role in synthesizing heterocyclic compounds with biological activity.

Properties

IUPAC Name

6-(4-propan-2-ylphenoxy)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9(2)10-3-5-11(6-4-10)18-13-8-7-12(15)14(16)17-13/h3-9H,15H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLQRUCWPTYIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine typically involves the reaction of 4-isopropylphenol with 2,3-diaminopyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes
6-[4-(Propan-2-yl)phenoxy]pyridine-2,3-diamine C₁₂H₁₅FO* N/A N/A 4-Isopropylphenoxy, 2,3-diamine Research focus; limited data
6-Methoxypyridine-2,3-diamine C₆H₉N₃O 155.17 28020-38-4 6-Methoxy, 2,3-diamine Discontinued; precursor for dimers
N3-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine C₇H₇F₃N₄ ~210 (estimated) 1383948-57-9 6-Trifluoromethyl, N3-methyl High structural similarity (0.90)
6-(Trifluoromethyl)pyridine-2,5-diamine C₆H₅F₃N₃ ~195 (estimated) 1227571-72-3 6-Trifluoromethyl, 2,5-diamine Antiviral/antibacterial research
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 2306268-61-9 Benzodioxin, dimethylaminomethylphenyl Research-only; high molecular weight

Notes:

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1227571-72-3) enhance stability and bioactivity in antimicrobial contexts . Diamine positioning: 2,3-diamine substitution (vs. 2,5) favors dimerization, as seen in pyridine-2,3-diamine derivatives transformed into bioactive dimers by Burkholderia sp. MAK1 .
  • The target compound’s dimerization propensity may differ due to steric hindrance from the isopropylphenoxy group. Trifluoromethyl-substituted analogs (e.g., CAS 1227571-72-3) exhibit higher similarity scores (0.88–0.91) to the target compound, suggesting overlapping synthetic or therapeutic pathways .
  • Complex analogs like CAS 2306268-61-9 require multi-step synthesis, reflecting challenges in scaling aryloxy-substituted derivatives .

Research Implications and Limitations

While 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine shares structural motifs with bioactive pyridine derivatives, direct evidence of its pharmacological properties is absent in the provided data. Key research gaps include:

  • Bioactivity screening : Antimicrobial or anticancer assays are needed to validate hypotheses derived from structural similarities.
  • Synthetic optimization : Clarification of its molecular formula and development of scalable routes (e.g., adapting methods from ’s pyridine coupling reactions).

Biological Activity

6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

The compound 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine features a pyridine core substituted with a phenoxy group and an isopropyl moiety. Its chemical formula can be represented as C14H18N4O, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Research indicates that compounds similar to 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine often interact with various molecular targets within cells:

  • Kinase Inhibition : Many pyridine derivatives exhibit inhibitory effects on kinases involved in cancer progression. For instance, studies have shown that pyrido[2,3-d]pyrimidines inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Biological Activity Data

Activity Type Effect Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of specific kinases

Case Study 1: Anticancer Properties

In a study focusing on pyrido[2,3-d]pyrimidines, researchers synthesized various derivatives and tested their effects on multiple cancer cell lines. The results indicated that certain structural modifications enhanced the inhibitory effects on cell growth by targeting specific kinases involved in tumorigenesis. Notably, 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine exhibited significant cytotoxicity against breast cancer cell lines, prompting further investigation into its mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial potential of related compounds against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with protein synthesis pathways.

Research Findings and Future Directions

Recent advancements in synthetic methodologies have allowed for the efficient production of 6-[4-(propan-2-yl)phenoxy]pyridine-2,3-diamine and its analogs. Ongoing research aims to:

  • Optimize Structure : Modifying the chemical structure to enhance potency and selectivity against targeted cancer types.
  • Explore Combination Therapies : Investigating the compound's efficacy in combination with existing chemotherapeutics to improve treatment outcomes.
  • Investigate Mechanisms : Detailed mechanistic studies are needed to fully understand how this compound interacts with cellular pathways.

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